Grantaline

CAS No.: 83482-61-5

Cat. No.: VC3219247

Molecular Formula: C18H25NO6

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83482-61-5 |

|---|---|

| Molecular Formula | C18H25NO6 |

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | (1R,4R,7R,8R,18R)-8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione |

| Standard InChI | InChI=1S/C18H25NO6/c1-16(2)13-14(20)24-11-6-8-19-7-5-10(12(11)19)9-23-15(21)17(3,22)18(13,4)25-16/h5,11-13,22H,6-9H2,1-4H3/t11-,12-,13-,17+,18-/m1/s1 |

| Standard InChI Key | JPUZGSKXUFRIIX-XIKLWUPQSA-N |

| Isomeric SMILES | C[C@@]12[C@H](C(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(C)O)C(O2)(C)C |

| SMILES | CC1(C2C(=O)OC3CCN4C3C(=CC4)COC(=O)C(C2(O1)C)(C)O)C |

| Canonical SMILES | CC1(C2C(=O)OC3CCN4C3C(=CC4)COC(=O)C(C2(O1)C)(C)O)C |

Introduction

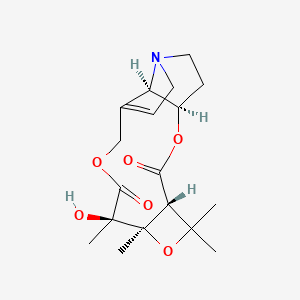

Chemical Identity and Structure

Grantaline is an alkaloid compound with the molecular formula C18H25NO6 and a molecular weight of 351.4 g/mol . The compound is registered with CAS number 83482-61-5 and possesses a complex heterocyclic structure . The chemical structure of grantaline features multiple ring systems, including a pyrrolizine skeleton integrated within a larger tetracyclic framework. Specifically, it can be chemically described as (1R,4R,7R,8R,18R)-8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione .

Structural Features

The molecule contains several key structural elements:

-

A pyrrolizine core structure

-

Multiple oxygen-containing functional groups including ether linkages

-

A lactone functionality

-

Hydroxyl group

-

Several methyl substituents

The stereochemistry of grantaline is well-defined with five stereogenic centers designated as 1R,4R,7R,8R,18R, contributing to its specific three-dimensional configuration .

Chemical Identifiers

Table 1: Chemical Identifiers for Grantaline

| Identifier Type | Value |

|---|---|

| PubChem CID | 119025712 |

| CAS Number | 83482-61-5 |

| UNII | FT4Y4JG3BR |

| Wikidata | Q27278178 |

| SMILES | CC1(C2C(=O)OC3CCN4C3C(=CC4)COC(=O)C(C2(O1)C)(C)O)C |

| Standard InChIKey | JPUZGSKXUFRIIX-XIKLWUPQSA-N |

These identifiers uniquely define grantaline in various chemical databases and nomenclature systems .

Physical and Chemical Properties

Grantaline exists as a powder at room temperature and possesses several notable physical and chemical properties that influence its behavior in both natural and laboratory environments .

Solubility Profile

Grantaline exhibits selective solubility in various organic solvents. According to available data, it is soluble in:

This solubility profile is characteristic of many alkaloid compounds that contain both polar functional groups and non-polar structural elements.

Chemical Reactivity

The presence of multiple functional groups in grantaline, including lactone, ether, and hydroxyl moieties, suggests potential reactivity patterns common to these structural elements. The tertiary nitrogen within the pyrrolizine structure would contribute to its basic properties and chemical behavior characteristic of alkaloids .

Natural Occurrence and Botanical Sources

Grantaline has been identified in plant species belonging to the genus Crotalaria, which is part of the Fabaceae (legume) family .

Source Plants

According to documented research, grantaline has been reported specifically in:

These plants are known to produce various alkaloids, including pyrrolizidine alkaloids, which have significant implications for both ecological interactions and potential pharmacological applications.

Botanical Distribution

Crotalaria species containing grantaline are distributed in tropical and subtropical regions, particularly in parts of Asia and Africa. These plants are often recognized for their nitrogen-fixing properties as members of the legume family, as well as for their production of diverse secondary metabolites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume